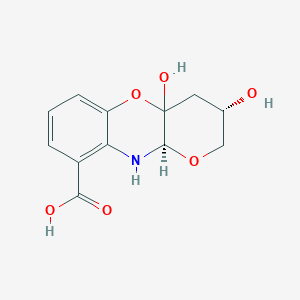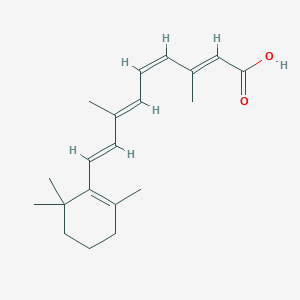
11-cis-Retinoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-cis-retinoic acid is the 11-cis-isomer of retinoic acid. It is a conjugate acid of an 11-cis-retinoate.
Wissenschaftliche Forschungsanwendungen
Role in Vision and Cellular Processes
11-cis-Retinoic acid, a derivative of Vitamin A, is significant in various biological processes, including vision and cellular differentiation. It is especially crucial in the visual cycle for photoreceptor cells in the retina. Studies have identified enzymes like RDH11–14, which have dual-substrate specificity, metabolizing both all-trans- and cis-retinols, and are involved in the production of 11-cis-retinal and all-trans-retinal in photoreceptor and retinal pigment epithelial cells (Haeseleer et al., 2002). Additionally, 11-cis-retinol dehydrogenase is known for its role in steroid metabolism and may be involved in the biosynthesis of both 9-cis-retinoic acid and dihydrotestosterone (Huang & Luu‐The, 2001).
Metabolic Pathways and Function
The metabolic pathways of retinoids, including this compound, are complex. The biosynthesis of active forms of retinoids like this compound is crucial for many physiological processes such as embryonic development, reproduction, and vision (Lidén & Eriksson, 2006). The enzyme 13‐cis isomerohydrolase, found in zebrafish brain, suggests a mechanism for the generation of endogenous 13‐cis retinoic acid, which may influence neuronal functions (Takahashi et al., 2011).
Retinoids in Gene Regulation
Retinoids like this compound affect gene expression through various retinoic acid receptors and retinoid X receptors. This mechanism of action is crucial in regulating cell proliferation and differentiation, making retinoids important therapeutic agents in oncology and dermatology (Connolly et al., 2013).
Implications in Neurobiology and Disease Treatment
Retinoids, including this compound, have been studied for their neurotrophic and chemotropic effects on cultured neurons, indicating a potential physiological role in neuronal regeneration and axon pathfinding (Dmetrichuk et al., 2008). Also, the role of 13-cis-retinoic acid, an isomer of retinoic acid, in pediatric oncology, highlights the potential of retinoic acid isomers in cancer therapy (Armstrong et al., 2005).
Eigenschaften
Molekularformel |
C20H28O2 |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+ |
InChI-Schlüssel |
SHGAZHPCJJPHSC-JPXMXQIXSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



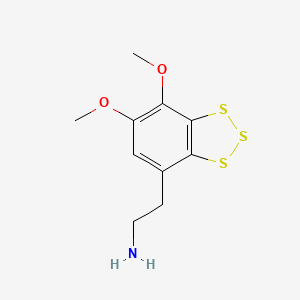
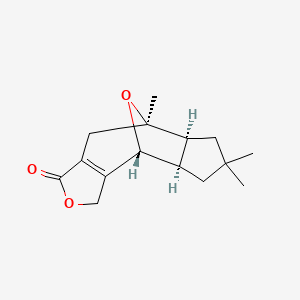
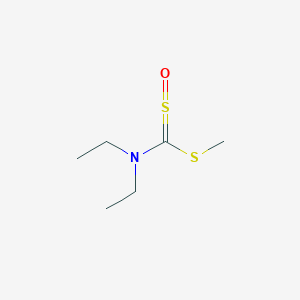
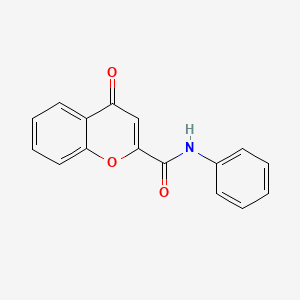

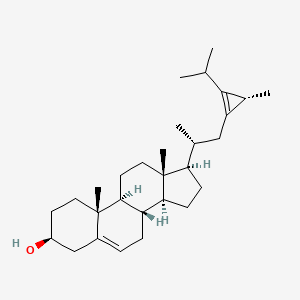
![N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1241004.png)
![N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)
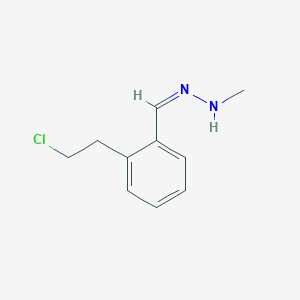
![(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol](/img/structure/B1241009.png)
![4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B1241013.png)
![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1241014.png)
![(1S,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(2R)-6-ethyl-5,5-difluoro-6-hydroxyoctan-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-(hydroxymethyl)-4-methylidenecyclohexan-1-ol](/img/structure/B1241015.png)
